![molecular formula C11H12ClN3O3 B4408958 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Overview
Description
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly used in laboratory experiments, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This compound specifically targets the ATP-binding site of protein kinase C, which prevents the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory properties, which can help alleviate symptoms associated with various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride. One area of research involves its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes and proteins. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel analogs with improved properties.
Scientific Research Applications
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride is widely used in scientific research for its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling and regulation. Additionally, this compound has been found to inhibit the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide.
properties
IUPAC Name |
1-[2-(3-nitrophenoxy)ethyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-14(16)10-2-1-3-11(8-10)17-7-6-13-5-4-12-9-13;/h1-5,8-9H,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXVNYCQMRGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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